2,4-dimethoxy-N-(2-nitrophenyl)benzamide
Description
2,4-Dimethoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group and a 2-nitrophenylamine moiety. Its molecular formula is C₁₅H₁₄N₂O₅ (MW = 302.28 g/mol). The compound is synthesized via condensation of 2,4-dimethoxybenzoic acid with 2-nitroaniline using activating agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Its structural features—electron-donating methoxy groups and an electron-withdrawing nitro group—impart unique physicochemical properties, making it relevant in medicinal chemistry. For instance, derivatives of this scaffold have been explored for osteogenic activity in human mesenchymal stem cells and as intermediates in synthesizing tetrazole derivatives .
Properties
Molecular Formula |
C15H14N2O5 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-10-7-8-11(14(9-10)22-2)15(18)16-12-5-3-4-6-13(12)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
ILRQZKOUPHOTQU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,4-dimethoxy-N-(2-nitrophenyl)benzamide, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxy groups in the target compound enhance solubility and steric bulk compared to halogenated analogs (e.g., 4-bromo or 2,4-dichloro derivatives), which exhibit stronger electron-withdrawing effects .
- Nitro Group Positioning : The ortho-nitro group in 2,4-dimethoxy-N-(2-nitrophenyl)benzamide induces greater steric hindrance and intramolecular hydrogen bonding compared to para-nitro isomers, influencing binding interactions in biological systems .
Biological Activity: Osteogenic Potential: The target compound’s dimethoxy groups may facilitate interactions with osteogenic receptors, as seen in daidzein analogs . In contrast, bromo or chloro derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) are primarily studied for crystallographic properties rather than bioactivity .
Synthetic Accessibility :
- The target compound is synthesized in moderate yields (~80%) via DCC/DMAP-mediated coupling , whereas halogenated analogs (e.g., 4-bromo derivative) require simpler reflux conditions but lack functional group diversity .
Computational and Experimental Insights
- Crystallographic Data: The 4-bromo analog crystallizes in a monoclinic system with two independent molecules per asymmetric unit, displaying intermolecular N–H···O hydrogen bonds . Similar interactions likely occur in the target compound, influencing its solid-state stability.
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